molecular formula C18H18ClN3O3 B1220492 1-(3-Chlorophenyl)-3-[4-[4-morpholinyl(oxo)methyl]phenyl]urea

1-(3-Chlorophenyl)-3-[4-[4-morpholinyl(oxo)methyl]phenyl]urea

Cat. No. B1220492
M. Wt: 359.8 g/mol
InChI Key: PSZFDQQWUGYIAD-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-3-[4-[4-morpholinyl(oxo)methyl]phenyl]urea is a member of ureas.

Scientific Research Applications

Allosteric Antagonist in CB1 Receptor Modulation

1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl] urea (PSNCBAM-1), a structurally related compound, has been studied for its effects as an allosteric antagonist in CB1 receptor modulation. This research found that PSNCBAM-1 demonstrates allosteric antagonism with varying potency against different CB receptor agonists and could affect neuronal excitability in the central nervous system. Such findings indicate potential therapeutic alternatives to orthosteric CB1 antagonists in treating CNS diseases (Wang, Horswill, Whalley, & Stephens, 2011).

Cytokinin Activity in Plant Biology

A study on N-phenyl-N′-(4-pyridyl)urea derivatives, which are structurally related to the compound , reported significant cytokinin activity in certain derivatives. These compounds, including N-(3-chlorophenyl)-N′-(2-chloro-4-pyridyl) urea, showed activity comparable to known cytokinins like N6-benzyladenine. This research is relevant in the field of plant biology for understanding plant growth and development (Takahashi, Shudo, Okamoto, Yamada, & Isogai, 1978).

Anticancer Potential

Research on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which share a core structure with the specified compound, highlighted their significant antiproliferative effects against various cancer cell lines. This suggests potential applications in cancer treatment, highlighting the anticancer properties of such urea derivatives (Feng et al., 2020).

Insecticide Development

Studies on 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea and similar compounds have demonstrated their potential as a new class of insecticides. These compounds act by interfering with the process of cuticle deposition in insects, suggesting their applicability in pest control and agricultural sectors (Mulder & Gijswijt, 1973).

Antimicrobial Properties

Research into novel imidazole ureas and carboxamides containing dioxaphospholanes, which include derivatives of 1-(4-chlorophenyl)urea, has indicated their antimicrobial properties. This suggests potential applications in developing new antimicrobial agents (Rani, Praveena, Spoorthy, & Ravindranath, 2014).

Corrosion Inhibition

Compounds like 1-((4-chlorophenyl)(2-hydroxynaphtalen-1-yl)(phenyl)methyl)urea have been investigated for their role as corrosion inhibitors in mild steel. This suggests applications in materials science and engineering for protecting metals against corrosion (Bahrami & Hosseini, 2012).

properties

Molecular Formula

C18H18ClN3O3

Molecular Weight

359.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-[4-(morpholine-4-carbonyl)phenyl]urea

InChI

InChI=1S/C18H18ClN3O3/c19-14-2-1-3-16(12-14)21-18(24)20-15-6-4-13(5-7-15)17(23)22-8-10-25-11-9-22/h1-7,12H,8-11H2,(H2,20,21,24)

InChI Key

PSZFDQQWUGYIAD-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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